N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

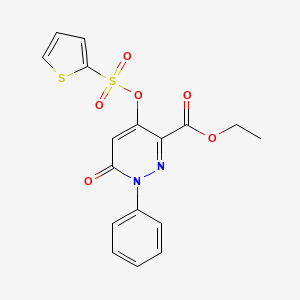

The synthesis of this compound involves the reaction of an appropriate amine (such as dimethylamine) with 2-fluorobenzenesulfonyl chloride. The alkyne group is introduced via a Sonogashira coupling reaction, resulting in the formation of N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide. Detailed synthetic routes and optimization strategies are documented in relevant literature.

Molecular Structure Analysis

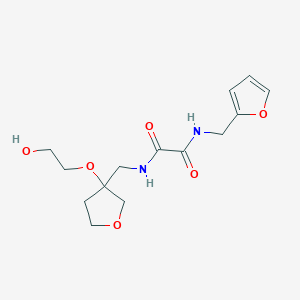

The molecular formula of N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide is C10H16N2O2S . Its structure consists of a fluorobenzenesulfonamide core with a dimethylamino group attached to the alkyne carbon. The molecular weight is approximately 232.31 g/mol .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and metal-catalyzed transformations. Researchers have explored its reactivity in the context of drug development and synthetic methodologies.

Physical And Chemical Properties Analysis

- Stability : Stability under different environmental conditions (e.g., temperature, light, humidity) should be assessed.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Complexes

A study by Amim et al. (2008) explored the synthesis of new platinum(II) dithiocarbimato complexes, utilizing 4-fluorobenzenesulfonamide in the process. This research contributes to the understanding of complex synthesis using sulfonamide derivatives (Amim et al., 2008).

Crystal Structure and Spectroscopy

In a similar context, González-Álvarez et al. (2013) characterized mixed-ligand copper(II)-sulfonamide complexes, focusing on the effects of the sulfonamide derivative on DNA binding and anticancer activity. This study highlights the importance of sulfonamide derivatives in medicinal chemistry and crystallography (González-Álvarez et al., 2013).

Chemical Reactivity and Applications

Electrophilic Activation in SNAr Reactions

Weiss and Pühlhofer (2001) investigated the electrophilic activation of SNAr-reactivity by sulfonylonio substituents. This study provides insights into the reactivity of sulfonamide-based compounds in nucleophilic aromatic substitution reactions (Weiss & Pühlhofer, 2001).

Enantioselective Fluorination Studies

Wang et al. (2014) explored the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamide derivatives. This research is significant in the field of organic chemistry, particularly in stereoselective synthesis (Wang et al., 2014).

Nonlinear Optical Properties

- Nonlinear Optical Analysis: Antony et al. (2019) synthesized a new extended π-conjugated organic material based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate. Their study includes the analysis of linear and nonlinear optical properties, demonstrating the potential of sulfonamide derivatives in materials science (Antony et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition Studies: Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on the inhibition efficiencies of certain piperidine derivatives, including sulfonamide-based compounds, on iron corrosion. This highlights the application of sulfonamide derivatives in industrial chemistry (Kaya et al., 2016).

Mécanisme D'action

The specific mechanism of action for N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide depends on its intended application. It may act as a ligand, a substrate, or a reactive intermediate in different chemical processes. Further studies are needed to elucidate its precise mechanisms.

Propriétés

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2S/c1-15(2)10-6-5-9-14-18(16,17)12-8-4-3-7-11(12)13/h3-4,7-8,14H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAUHPUFVOIMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)

![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)

![3-oxo-2-phenyl-5-propyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3014406.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)